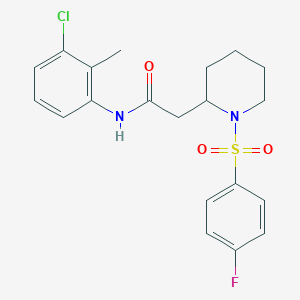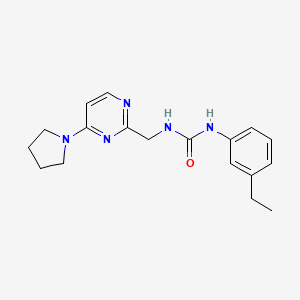
1-(3-乙基苯基)-3-((4-(吡咯烷-1-基)嘧啶-2-基)甲基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(3-Ethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry due to its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various diaryl urea derivatives with biological activities such as antiangiogenesis, anticancer, and kinase inhibition properties .
Synthesis Analysis
The synthesis of diaryl urea derivatives typically involves the reaction of an aryl isocyanate with an amine. For example, paper describes the reaction of 4-ethyl-6-methylpyrimidine 1-oxide with phenyl isocyanate to yield a urea derivative. Similarly, the synthesis of the related compounds in the provided papers involves the introduction of various substituents to the urea core to modulate the biological activity . The synthesis routes are designed to be simple and efficient, often guided by structure-activity relationship (SAR) analysis .
Molecular Structure Analysis
The molecular structure of diaryl ureas is characterized by the presence of an aryl group attached to a urea moiety. The position and nature of substituents on the aryl rings are critical for the biological activity of these compounds. For instance, in paper , the presence of a thioether linker and the arylurea moiety in the meta position was found to be essential for VEGFR-2 tyrosine kinase inhibition. The molecular docking studies further support the importance of these structural features .
Chemical Reactions Analysis
Diaryl ureas can undergo various chemical reactions depending on the functional groups present in the molecule. For example, the reaction of pyrimidine derivatives with phenyl isocyanate or phenyl isothiocyanate can lead to different products, as shown in paper . The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, melting point, and stability, are influenced by the substituents on the aryl rings. These properties are crucial for the pharmacokinetic profile of the compounds. The papers provided do not detail the physical properties of the specific compound , but they do report on the biological activities, which are indicative of the compounds' chemical properties and their interactions with biological targets .
科学研究应用
简介
化学化合物"1-(3-乙基苯基)-3-((4-(吡咯烷-1-基)嘧啶-2-基)甲基)脲"涉及各种科学研究领域,特别关注其在生物系统中的潜在作用和代谢途径。本概述介绍了其在科学研究中的应用,不包括与药物使用、剂量和副作用相关的信息。以下段落将详细阐述研究主题和研究结果,这些研究虽然没有直接引用具体化合物,但与它的化学类别或基于结构相似性和已知生化途径的预期生物相互作用有关。
代谢途径和生物转化
对相关化合物(如肉类烹饪过程中形成的杂环胺)的代谢途径的研究提供了见解,了解类似化合物如何被人体代谢以及肠道细菌在此过程中的作用。研究鉴定了特定代谢物及其在尿液和粪便中的排泄模式,突出了微生物代谢与人体酶在这些化合物生物转化中的重要作用(Vanhaecke 等,2008;Ushiyama 等,1991)。这些发现对于了解结构相关化合物的代谢归宿和潜在健康影响至关重要。
暴露和生物监测
对化学化合物暴露的评估,包括分析其在生物样品中的存在,对于评估潜在健康风险至关重要。对双酚 A 和壬基酚尿液浓度的研究强调了生物监测在识别整个人群中广泛接触各种化学物质方面的重要性(Calafat 等,2004)。此类研究强调了为相关化合物(包括"1-(3-乙基苯基)-3-((4-(吡咯烷-1-基)嘧啶-2-基)甲基)脲")开发特定生物标志物的必要性,以促进暴露评估和风险评估。
药代动力学和临床试验
具有相似结构特征或药理学靶点的化合物的药代动力学和临床试验数据可以提供见解,了解"1-(3-乙基苯基)-3-((4-(吡咯烷-1-基)嘧啶-2-基)甲基)脲"如何在人体中吸收、分布、代谢和排泄。例如,新型吡啶基咪唑啉乙基羧苯基脲的 I 期临床试验突出了代谢、剂量限制性毒性和推荐剂量以供进一步研究(Creaven 等,2004)。此类信息对于指导新治疗剂的研究和开发非常宝贵。
属性
IUPAC Name |
1-(3-ethylphenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-2-14-6-5-7-15(12-14)21-18(24)20-13-16-19-9-8-17(22-16)23-10-3-4-11-23/h5-9,12H,2-4,10-11,13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFMMNCRBDFXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NCC2=NC=CC(=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2541420.png)
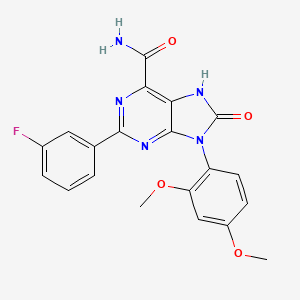
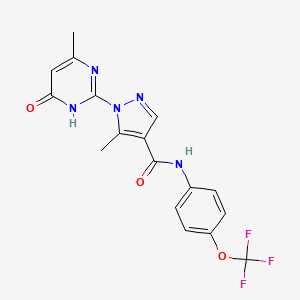
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2541425.png)
![1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2541426.png)
![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2541431.png)
![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2541433.png)
![2-Methoxyethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541435.png)
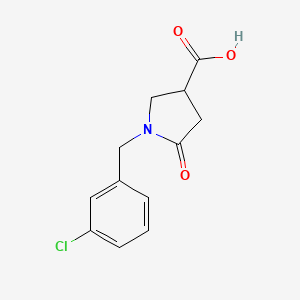
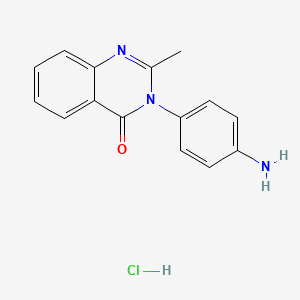
![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2541438.png)
